molecular formula C15H13BrN2O B13016233 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole

Cat. No.: B13016233
M. Wt: 317.18 g/mol
InChI Key: VFDDSMAMXBQKNN-UHFFFAOYSA-N
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Description

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromine atom, a methoxy group attached to a naphthalene ring, and a pyrazole moiety

Preparation Methods

The synthesis of 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole typically involves several steps:

    Starting Materials: The synthesis begins with 6-bromo-2-methoxynaphthalene and pyrazole.

    Reaction Conditions: The bromine atom on the naphthalene ring is activated for nucleophilic substitution. This is often achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Coupling Reaction: The activated naphthalene derivative is then coupled with pyrazole under reflux conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include bases, acids, solvents like DMF or dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of a bromine atom, methoxy group, and pyrazole moiety, which may confer distinct properties and applications.

Properties

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

1-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]pyrazole

InChI

InChI=1S/C15H13BrN2O/c1-19-15-6-3-11-9-12(16)4-5-13(11)14(15)10-18-8-2-7-17-18/h2-9H,10H2,1H3

InChI Key

VFDDSMAMXBQKNN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CN3C=CC=N3

Origin of Product

United States

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